
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylureido moiety, and an isopropylacetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopentylamine with methyl isocyanate to form 3-cyclopentyl-1-methylurea. This intermediate is then reacted with N-isopropylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or urea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Applications De Recherche Scientifique
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentyl-1-methylurea: A precursor in the synthesis of the target compound.
N-isopropylacetamide: Another precursor used in the synthesis.
Cyclopentylamine: A related compound with a similar cyclopentyl group.
Uniqueness
2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H23N3O2 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-[cyclopentylcarbamoyl(methyl)amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)13-11(16)8-15(3)12(17)14-10-6-4-5-7-10/h9-10H,4-8H2,1-3H3,(H,13,16)(H,14,17) |
Clé InChI |
NXQCOMGRRQTJJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN(C)C(=O)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
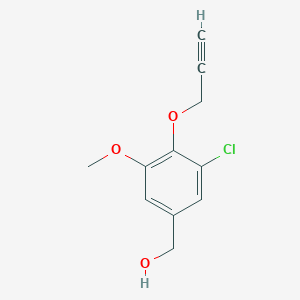
![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
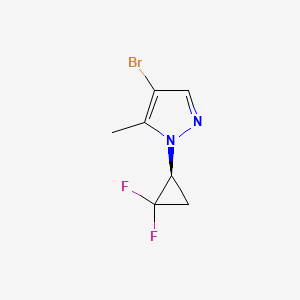
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
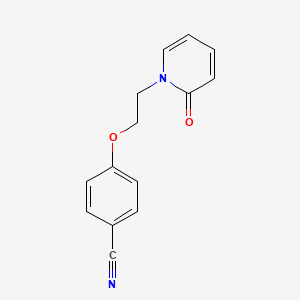
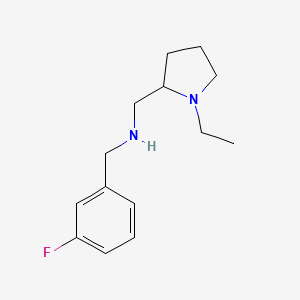
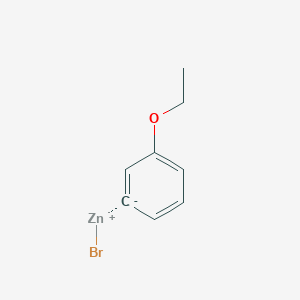
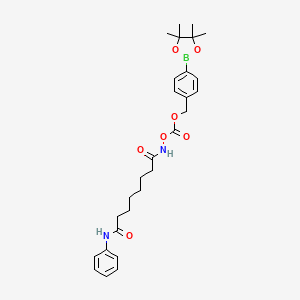
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
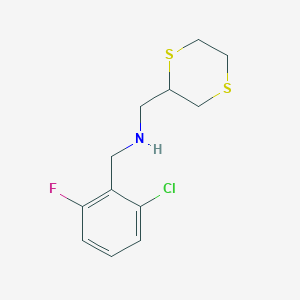
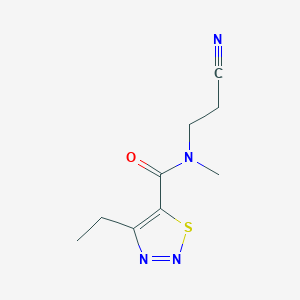
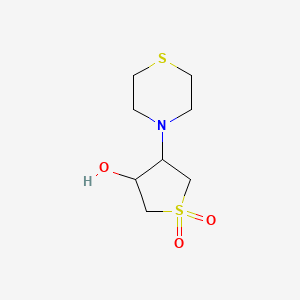
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
